
(2,5-Dimethylphenyl)(phenyl)iodonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylphenyl)(phenyl)iodonium triflate is a hypervalent iodine compound with the molecular formula C15H16I.CF3O3S. It is part of the diaryliodonium salts family, which are known for their high electrophilicity and versatility in organic synthesis . These compounds are often used as arylating agents due to their ability to transfer aryl groups to various nucleophiles .
Preparation Methods
The synthesis of (2,5-Dimethylphenyl)(phenyl)iodonium triflate typically involves the oxidation of iodoarenes followed by ligand exchange with arenes or organometallic arenes . One common method includes the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell using a solvent mixture of MeCN–HFIP–TfOH . This process is atom-efficient and does not require chemical oxidants, generating minimal chemical waste . The reaction conditions are generally acidic, although some neutral or basic conditions have also been developed .
Chemical Reactions Analysis
(2,5-Dimethylphenyl)(phenyl)iodonium triflate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is commonly used in electrophilic aromatic substitution reactions where it transfers an aryl group to a nucleophile.
Coupling Reactions: It participates in metal-catalyzed and metal-free cross-coupling reactions.
Common reagents used in these reactions include triflic acid, tosylic acid, and trifluoroacetic acid . The major products formed from these reactions are typically arylated compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
(2,5-Dimethylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2,5-Dimethylphenyl)(phenyl)iodonium triflate exerts its effects involves the transfer of an aryl group to a nucleophile. This process is facilitated by the high electrophilicity of the iodonium ion, which makes it an effective arylating agent . The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-aryl and carbon-heteroatom bonds .
Comparison with Similar Compounds
(2,5-Dimethylphenyl)(phenyl)iodonium triflate is unique among diaryliodonium salts due to its specific substitution pattern on the phenyl rings. Similar compounds include:
Phenyl(phenyl)iodonium triflate: Lacks the dimethyl substitution on the phenyl ring.
(2,4,6-Trimethylphenyl)(phenyl)iodonium triflate: Has additional methyl groups on the phenyl ring.
(4-Methoxyphenyl)(phenyl)iodonium triflate: Contains a methoxy group instead of methyl groups.
These similar compounds share the high electrophilicity and versatility in organic synthesis but differ in their specific reactivity and applications due to the variations in their substitution patterns .
Properties
Molecular Formula |
C16H16F3IO3S |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-(2-methylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H16I.CHF3O3S/c1-11-8-9-13(3)15(10-11)16-14-7-5-4-6-12(14)2;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
LFYAAOMBOJTVPY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[I+]C2=CC=CC=C2C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
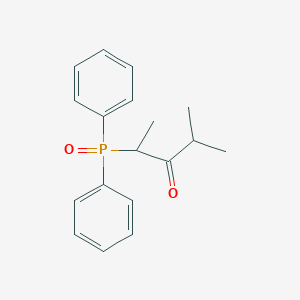
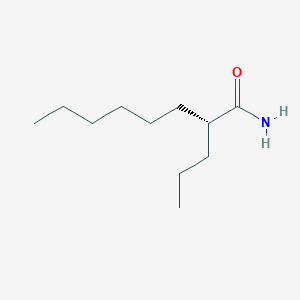
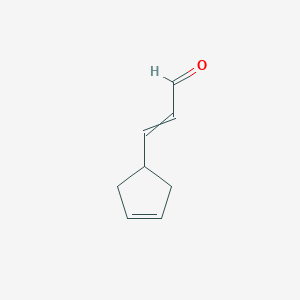

![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)
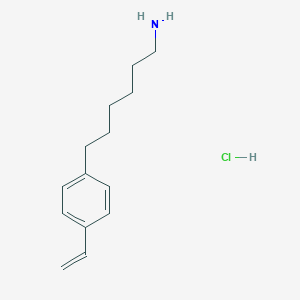
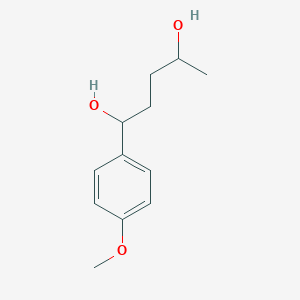
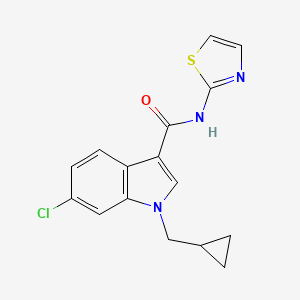

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
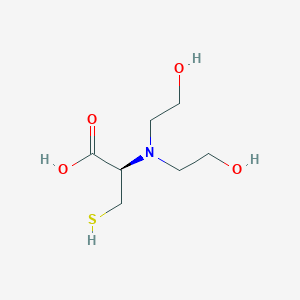
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
